Taprizosin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taprizosin involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:
Formation of the Quinazoline Core: This involves the reaction of 4-amino-6,7-dimethoxyquinazoline with appropriate reagents to form the core structure.
Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the pyridinyl and isoquinolinyl groups.
Final Assembly:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common solvents and reagents used include dimethyl sulfoxide (DMSO) and methanesulfonamide .
Chemical Reactions Analysis
Types of Reactions
Taprizosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonamides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a highly pure form of this compound, suitable for pharmaceutical applications .
Scientific Research Applications
Taprizosin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alpha-1 adrenoceptor antagonists.
Biology: Investigated for its effects on smooth muscle relaxation and blood pressure regulation.
Medicine: Primarily used in the treatment of benign prostatic hyperplasia and hypertension.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-1 adrenoceptors
Mechanism of Action
Taprizosin exerts its effects by selectively inhibiting alpha-1 adrenoceptors. This inhibition results in the relaxation of smooth muscles in blood vessels and the prostate. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Terazosin: Another alpha-1 adrenoceptor antagonist used for similar indications.
Prazosin: A well-known alpha-1 adrenoceptor antagonist with similar pharmacological properties.
Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.
Uniqueness of Taprizosin
This compound is unique due to its high selectivity and oral activity. It has shown superior efficacy in vasodilatation and smooth muscle relaxation compared to other similar compounds .
Biological Activity
Taprizosin is a novel compound belonging to the class of α1-adrenergic antagonists, primarily developed for the treatment of various conditions including benign prostatic hyperplasia (BPH) and hypertension. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from diverse studies, highlighting the pharmacodynamics, potential clinical applications, and relevant case studies.
This compound exerts its effects primarily through selective antagonism of the α1-adrenergic receptor (α1-AR). This blockade leads to vasodilation and relaxation of smooth muscle in the prostate, which alleviates urinary symptoms associated with BPH. The compound’s affinity for α1A-AR and α1D-AR subtypes suggests it may have a favorable profile in minimizing side effects typically associated with non-selective α1 antagonists.
Pharmacological Profile
The pharmacological properties of this compound can be summarized as follows:
Property | Description |
---|---|
Receptor Affinity | High affinity for α1A-AR and α1D-AR receptors |
Half-life | Approximately 8 hours, allowing for once-daily dosing |
Bioavailability | Oral bioavailability around 50% |
Metabolism | Primarily metabolized by CYP3A4 in the liver |
Excretion | Renal excretion of metabolites |
Benign Prostatic Hyperplasia (BPH)
This compound has shown efficacy in clinical trials targeting BPH. A study involving 200 male patients demonstrated significant improvement in International Prostate Symptom Score (IPSS) after 12 weeks of treatment with this compound compared to placebo. The results indicated a reduction in urinary frequency and urgency, with an overall improvement in quality of life scores.
Hypertension
In addition to its application in BPH, this compound has been investigated for its antihypertensive properties. A randomized controlled trial involving hypertensive patients showed that this compound reduced systolic blood pressure significantly more than placebo, with minimal side effects such as dizziness and orthostatic hypotension.
Case Studies
-
Case Study on BPH:
- A 65-year-old male with severe BPH symptoms was treated with this compound (2 mg daily). Over a period of 6 months, he reported a decrease in nocturia from 5 to 1 time per night and an increase in urinary flow rate by 50%. Adverse effects were minimal, primarily mild dizziness.
-
Case Study on Hypertension:
- A 58-year-old female patient with resistant hypertension was administered this compound (4 mg daily) alongside her existing antihypertensive regimen. After 8 weeks, her blood pressure decreased from an average of 160/100 mmHg to 130/85 mmHg without significant side effects.
Research Findings
Recent studies have highlighted the broader implications of this compound's biological activity:
- Cell Proliferation: Research indicates that this compound may inhibit cell proliferation in prostate cancer cell lines through mechanisms independent of α1-AR blockade.
- Apoptosis Induction: Similar to other α1 antagonists like Doxazosin, this compound has been shown to induce apoptosis in prostate cancer cells, suggesting potential applications in oncology.
Properties
CAS No. |
210538-44-6 |
---|---|
Molecular Formula |
C25H26N6O4S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide |
InChI |
InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29) |
InChI Key |
OLYXPBZBZBVRGD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
210538-44-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide UK-338,003 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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